Ethane-1,2-disulfonyl dichloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

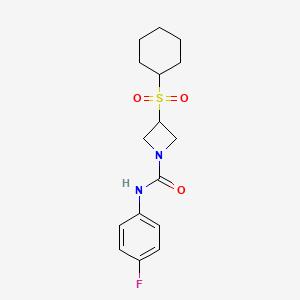

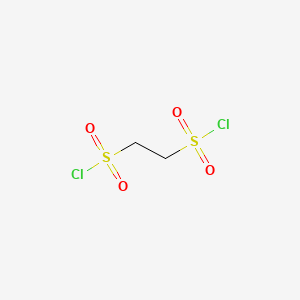

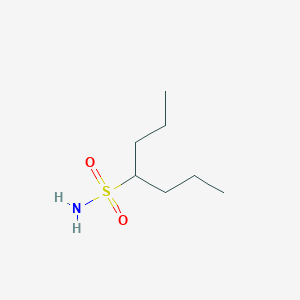

Ethane-1,2-disulfonyl dichloride is a chemical compound with the molecular formula C2H4Cl2O4S2 . It is related to ethanedisulfonic acid, which is a diprotic sulfonic acid with pKa values of -1.46 and -2.06, making it a very strong acid .

Synthesis Analysis

This compound can be synthesized from 1,2-ethanedisulfonic acid disodium salt . Another method involves the direct chlorination of ethylene in a bubble column reactor at steady state condition .Molecular Structure Analysis

The molecular structure of this compound consists of two carbon atoms, four hydrogen atoms, two chlorine atoms, four oxygen atoms, and two sulfur atoms .Physical and Chemical Properties Analysis

This compound has a predicted density of 1.796±0.06 g/cm3, a melting point of 34-36 °C, and a predicted boiling point of 306.2±25.0 °C .科学的研究の応用

Stereochemistry in Metal Complexes : Ethane-1,2-disulfonyl dichloride derivatives, such as bis-chelate disulfoxide metal complexes, are studied for their stereochemistry. Research demonstrates the influence of nonbonded atom interactions, cis-trans isomerism, and chiral sulfur centers on the strain energy of compounds, which is significant in inorganic chemistry and material sciences (Geremia, Vicentini, & Calligaris, 1998).

Transition Metal Complexes : The compound plays a role in forming complexes with transition metals, which are characterized by their bond type and ligand field parameters. These complexes find applications in catalysis and material science (Musgrave & Kent, 1972).

Organic Synthesis : It is utilized in organic synthesis, for example in base-mediated reactions with ketones to produce specific sulfones. This illustrates its role in synthetic chemistry for the production of complex organic molecules (Xie et al., 2013).

Lipid Peroxidation Studies : Research has shown its derivatives can induce lipid peroxidation, as studied in chloroplasts exposed to sulfite. This has implications for understanding oxidative stress in biological systems (Peiser, Lizada, & Yang, 1982).

Crystallography : The crystal structures of its compounds, such as bis(oxonium) ethane-1,2-disulfonate, have been reported. This research is vital in the field of crystallography and material science for understanding molecular structures (Mazurek & Fernandez-Casares, 2019).

Catalytic Chemistry : The compound is used in catalytic chemistry, especially in water-soluble chelating phosphine complexes, which have applications in catalysis and industrial chemistry (Bartik et al., 1994).

Radiation Damage Studies : It has been used in studies involving electron paramagnetic resonance of irradiated crystals, aiding in the understanding of radiation damage at the molecular level (Karataş & Aras, 2012).

Polyfunctional Macrocycles : In the field of macrocyclic chemistry, derivatives of this compound are utilized for synthesizing polyfunctional macroheterocycles, which have potential applications in host-guest chemistry and molecular recognition (Voronkov, Knutov, & Butin, 1988).

特性

IUPAC Name |

ethane-1,2-disulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4Cl2O4S2/c3-9(5,6)1-2-10(4,7)8/h1-2H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRHMNTYGRQBMGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)Cl)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4Cl2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-methoxy-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzofuran-2-carboxamide](/img/structure/B2624138.png)

![2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)-N-(4-(trifluoromethyl)benzyl)acetamide](/img/structure/B2624140.png)

![8-[(Z)-3-chlorobut-2-enyl]sulfanyl-7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methylpurine-2,6-dione](/img/structure/B2624148.png)

![N-{[4-(3-cyanophenyl)-1H-imidazol-2-yl]methyl}prop-2-enamide](/img/structure/B2624153.png)

![N-{4,5-dimethyl-3-[(4-methylpiperidin-1-yl)(phenyl)methyl]thiophen-2-yl}furan-2-carboxamide](/img/structure/B2624155.png)